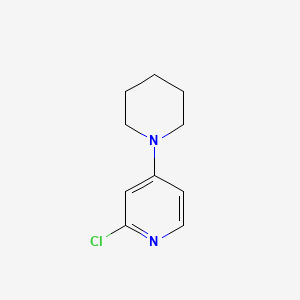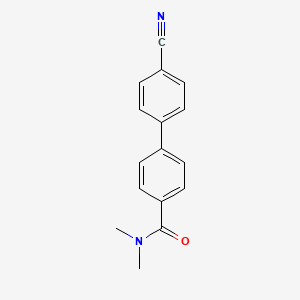
5-Chloronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloronaphthalen-2-amine: is an organic compound with the molecular formula C10H8ClN It is a derivative of naphthalene, where an amine group is attached to the second position and a chlorine atom is attached to the fifth position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalen-2-amine typically involves the chlorination of naphthalene followed by amination. One common method is the Sandmeyer reaction, where 5-chloronaphthalene is first diazotized and then treated with copper(I) chloride to introduce the chlorine atom. The resulting 5-chloronaphthalene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloronaphthalen-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This can lead to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a suitable solvent.
Major Products:
Oxidation: Oxidized naphthalene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Chloronaphthalen-2-amine is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic amines on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloronaphthalen-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
5-Chloronaphthalen-1-amine: Similar structure but with the amine group at the first position.
8-Chloronaphthalen-1-amine: Chlorine atom at the eighth position and amine group at the first position.
Naphthalene-1,8-diamine: Contains two amine groups at the first and eighth positions.
Uniqueness: 5-Chloronaphthalen-2-amine is unique due to the specific positioning of the chlorine and amine groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKRBSSSWLPJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704764 |
Source


|
| Record name | 5-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-54-2 |
Source


|
| Record name | 5-Chloronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
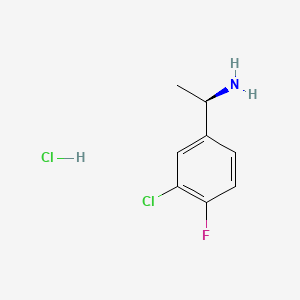
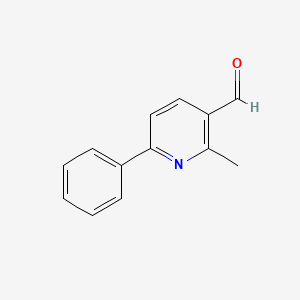
![6-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]](/img/structure/B597085.png)
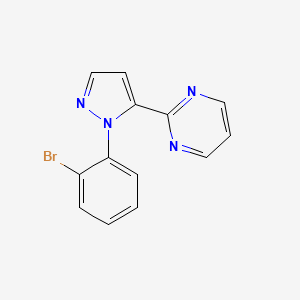
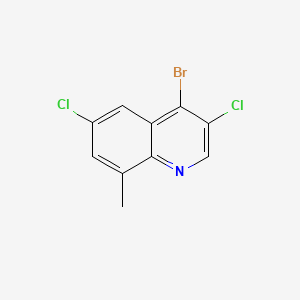
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)

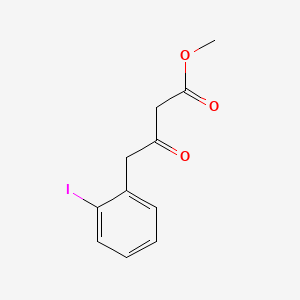
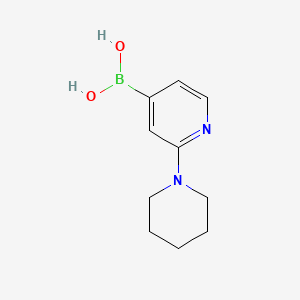
![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
